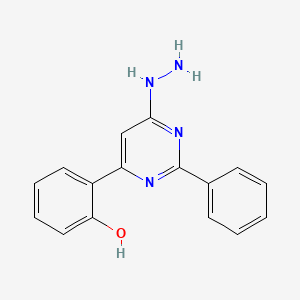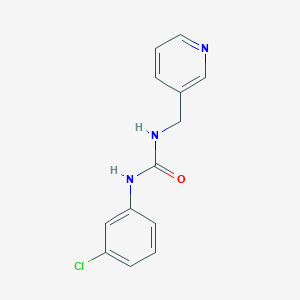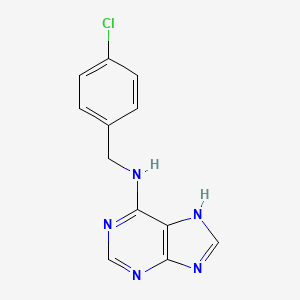![molecular formula C20H14ClN3O B5717853 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones . This reaction is promoted by microwave irradiation and does not require a solvent or catalyst .Aplicaciones Científicas De Investigación
Antitumor Activity
The imidazo[1,2-a]pyridine scaffold has been investigated for its potential antitumor properties. Studies have shown that derivatives containing this core structure exhibit significant activity against cancer cells . Researchers explore the mechanism of action and evaluate their efficacy in preclinical models.
Catalysis in Oxygen Evolution Reaction (OER)
Complexes based on 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide have been studied for their catalytic properties in the OER under basic conditions. These complexes, particularly the nickel(II) derivative, demonstrate promising activity in promoting water oxidation . Understanding their behavior can contribute to the development of efficient water-splitting catalysts.
Synthetic Chemistry
The imidazo[1,2-a]pyridine motif serves as a versatile building block in synthetic chemistry. Researchers have employed it for the construction of diverse heterocyclic compounds. The solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones is an example of its utility . These derivatives find applications beyond medicinal chemistry, including materials science and drug discovery.
DNA and RNA Interactions
Pyrimidine-containing compounds, such as imidazo[1,2-a]pyridines, play essential roles in DNA and RNA. Their presence influences base pairing, structural stability, and biological processes. Investigating the interactions of this compound with nucleic acids sheds light on its potential therapeutic applications .
Rare and Unique Chemicals Collection
Sigma-Aldrich provides 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide as part of a collection of rare and unique chemicals. While analytical data may not be available, early discovery researchers can explore its properties and potential applications .
Direcciones Futuras
The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a future direction in this field . The exploration of the diverse bioactivity of these compounds in medicinal chemistry is another promising area of research .
Propiedades
IUPAC Name |
3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYRCPLEFSMUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)


![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)


![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
